
(R)-1-((3R,4S)-4-Hydroxypyrrolidin-3-yl)ethane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-((3R,4S)-4-Hydroxypyrrolidin-3-yl)ethane-1,2-diol is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features a pyrrolidine ring, which is a common structural motif in many biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((3R,4S)-4-Hydroxypyrrolidin-3-yl)ethane-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-glycidol and (S)-proline.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as acids or bases to facilitate the reaction.
Purification: The final product is purified using techniques like column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of ®-1-((3R,4S)-4-Hydroxypyrrolidin-3-yl)ethane-1,2-diol may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Chemistry: Implementing continuous flow chemistry to enhance reaction efficiency and yield.
Automated Purification Systems: Employing automated systems for purification to ensure consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-((3R,4S)-4-Hydroxypyrrolidin-3-yl)ethane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are employed.
Substitution: Conditions may include the use of strong acids or bases to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-1-((3R,4S)-4-Hydroxypyrrolidin-3-yl)ethane-1,2-diol is used as a chiral building block for the synthesis of more complex molecules.
Biology
In biological research, the compound may be used to study enzyme interactions and metabolic pathways due to its chiral nature.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry
In the industrial sector, ®-1-((3R,4S)-4-Hydroxypyrrolidin-3-yl)ethane-1,2-diol might be used in the production of fine chemicals and pharmaceuticals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-((3S,4R)-4-Hydroxypyrrolidin-3-yl)ethane-1,2-diol: A stereoisomer with different chiral centers.
1-(Pyrrolidin-3-yl)ethane-1,2-diol: A compound lacking the hydroxyl group on the pyrrolidine ring.
Uniqueness
®-1-((3R,4S)-4-Hydroxypyrrolidin-3-yl)ethane-1,2-diol is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties compared to its stereoisomers and analogs.
Eigenschaften
Molekularformel |
C6H13NO3 |
|---|---|
Molekulargewicht |
147.17 g/mol |
IUPAC-Name |
(1R)-1-[(3R,4S)-4-hydroxypyrrolidin-3-yl]ethane-1,2-diol |
InChI |
InChI=1S/C6H13NO3/c8-3-6(10)4-1-7-2-5(4)9/h4-10H,1-3H2/t4-,5-,6+/m1/s1 |
InChI-Schlüssel |
KIVMAVVILWSSFZ-PBXRRBTRSA-N |
Isomerische SMILES |
C1[C@H]([C@@H](CN1)O)[C@H](CO)O |
Kanonische SMILES |
C1C(C(CN1)O)C(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12863520.png)
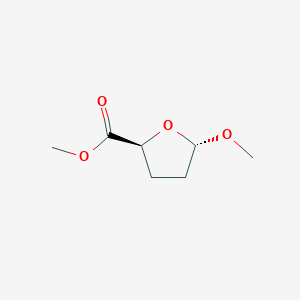
![[2-(1-Benzyloxy-1H-pyrazol-4-yl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B12863555.png)
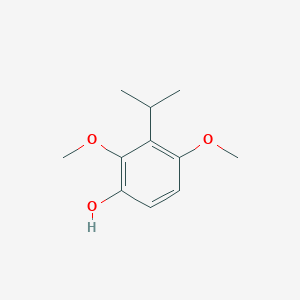
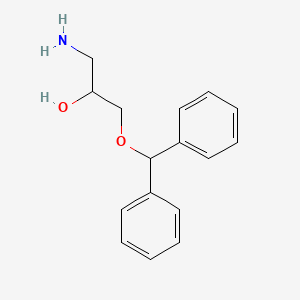
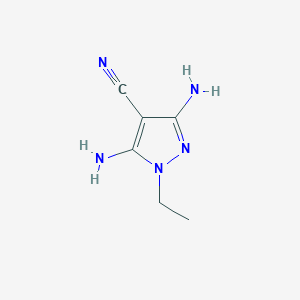
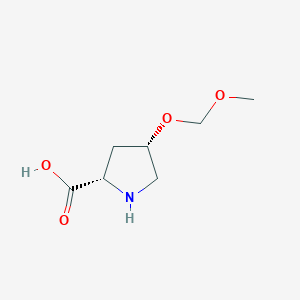
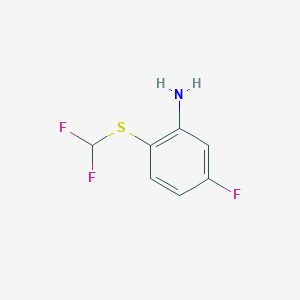
![6-Methoxy-3-methylisoxazolo[4,5-c]pyridine](/img/structure/B12863613.png)
